
((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a tetrahydronaphthalene ring system attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with hydrazine derivatives. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with hydrazine hydrate in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing heterocycles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include azines, amines, and various substituted hydrazines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further investigation .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine involves its interaction with cellular targets, leading to the inhibition of key enzymes or signaling pathways. For example, in cancer cells, the compound may interfere with DNA replication or repair mechanisms, ultimately leading to cell death. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: This compound is structurally similar but lacks the hydrazine moiety.
2-Naphthol, 5,6,7,8-tetrahydro-: Another related compound with a hydroxyl group instead of a hydrazine group.
Uniqueness
((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine is unique due to the presence of both the tetrahydronaphthalene ring and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Número CAS |
51421-36-4 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydronaphthalen-2-ylmethylhydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,13H,1-4,8,12H2 |
Clave InChI |
PCMKHXJELWVAJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


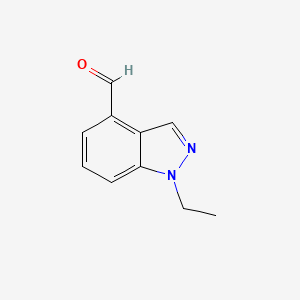
![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
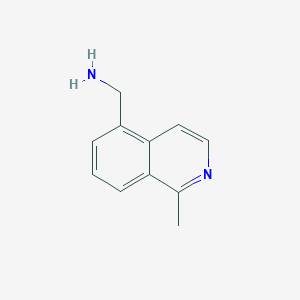

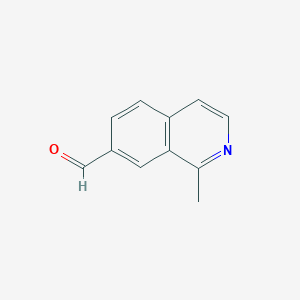
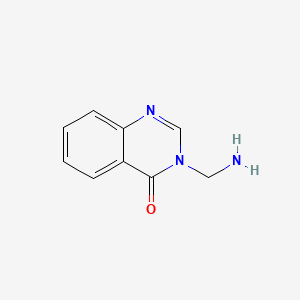
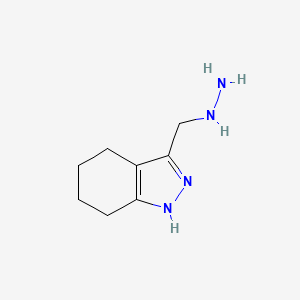
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
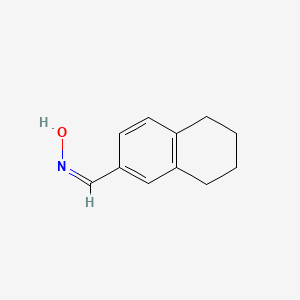
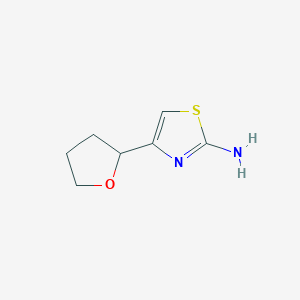

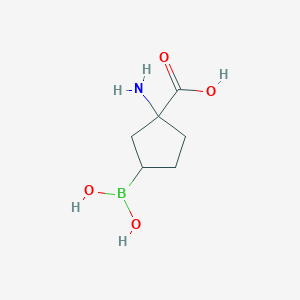
![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)

